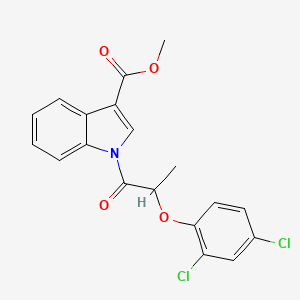

Methyl 1-(2-(2,4-dichlorophenoxy)propanoyl)-1H-indole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-[2-(2,4-dichlorophenoxy)propanoyl]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2NO4/c1-11(26-17-8-7-12(20)9-15(17)21)18(23)22-10-14(19(24)25-2)13-5-3-4-6-16(13)22/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDPIJFQSCMDNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C=C(C2=CC=CC=C21)C(=O)OC)OC3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-(2,4-dichlorophenoxy)propanoyl)-1H-indole-3-carboxylate typically involves the following steps:

Preparation of 2,4-dichlorophenoxyacetic acid: This is achieved by refluxing 2,4-dichlorophenol with chloroacetic acid in dry acetone containing anhydrous potassium carbonate.

Formation of the propanoyl intermediate: The 2,4-dichlorophenoxyacetic acid is then reacted with thiosemicarbazide in the presence of phosphoryl chloride to yield the corresponding hydrazide.

Coupling with indole-3-carboxylate: The hydrazide is then coupled with methyl indole-3-carboxylate under reflux conditions in dry ethanol to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain reaction conditions and optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-(2,4-dichlorophenoxy)propanoyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenoxy moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to methyl 1-(2-(2,4-dichlorophenoxy)propanoyl)-1H-indole-3-carboxylate exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may interact with proteins involved in microbial resistance pathways, potentially leading to new treatments for infections caused by resistant strains.

Anti-inflammatory Properties

The compound's structural motifs suggest potential anti-inflammatory activities. Interaction studies have shown that it may bind effectively to receptors involved in inflammatory responses, offering a pathway for developing anti-inflammatory drugs.

Cancer Research

There is emerging interest in the compound's role in cancer research. Its ability to interact with G-protein-coupled receptors (GPCRs) linked to cancer and fibrotic diseases presents opportunities for therapeutic development .

Herbicide Development

Given its structural similarity to known herbicides, this compound may serve as a lead compound for developing new herbicides. Its effectiveness against specific plant pathogens could enhance crop protection strategies.

Plant Growth Regulation

Research into compounds with indole structures has highlighted their roles as plant growth regulators. This compound may influence root development and overall plant growth, making it a candidate for agricultural applications .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step processes that can be optimized using microwave-assisted techniques to improve yields and reduce reaction times. Understanding the synthesis pathways is crucial for scaling up production for commercial applications.

Comparative Analysis with Related Compounds

To illustrate the diversity of compounds related to this compound, the following table summarizes key structural features and unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 1-(2-(o-tolyloxy)acetyl)-1H-indole-3-carboxylate | Indole core with o-tolyloxy group | Different phenoxy substituent affecting activity |

| Methyl 3-[2-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenyl]sulfanylpropanoylamino]propanoate | Contains pyrimidine and sulfanyl groups | Potentially broader spectrum of activity |

| Methyl 2-[(4-methyl-5-oxo-3-propoxy-1,2,4-triazole-1-carbonyl)sulfamoyl]benzoate | Triazole moiety included | Different mechanism of action due to triazole |

This table highlights how variations in substituents can influence biological activity and application potential.

Mechanism of Action

The mechanism of action of Methyl 1-(2-(2,4-dichlorophenoxy)propanoyl)-1H-indole-3-carboxylate involves the inhibition of specific enzymes or receptors. For instance, in its herbicidal application, it inhibits Acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis. This inhibition disrupts the production of essential fatty acids, leading to the death of the target organism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several phenoxypropanoyl esters and indole derivatives. Key comparisons include:

<sup>†</sup> The target compound’s formula is inferred as C19H15Cl2NO4 based on structural similarity to the acetyl analog .

Key Structural Differences:

- The indole ring in the target compound distinguishes it from diclofop-methyl and haloxyfop-methyl, which lack heteroaromatic systems.

- Propanoyl vs.

Functional Analogues

- Diclofop-methyl: A phenoxypropanoyl herbicide inhibiting acetyl-CoA carboxylase (ACCase) in grasses.

- Haloxyfop-methyl: Contains a pyridinyloxy group instead of indole, enabling selective grass control. The target compound’s indole system could broaden activity to dicotyledonous plants or non-plant systems .

Research Findings and Hypotheses

- Similar routes likely apply .

- Biological Activity: The acetyl analog (C18H13Cl2NO4) is marketed as a pharmaceutical intermediate, suggesting the target compound could serve in drug discovery or agrochemical optimization .

- Structural Insights : The indole ring’s electron-rich nature may facilitate interactions with biological targets (e.g., enzymes or receptors), contrasting with purely aliphatic herbicides like diclofop-methyl .

Biological Activity

Methyl 1-(2-(2,4-dichlorophenoxy)propanoyl)-1H-indole-3-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure characterized by an indole ring, a dichlorophenoxy moiety, and a methyl ester group. Its molecular formula is , with a molecular weight of approximately 392.23 g/mol. The compound's unique structural features suggest diverse biological applications, particularly in medicinal and agricultural chemistry.

Antitumor Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In studies evaluating its effects on A-549 (lung cancer), MCF-7 (breast cancer), Panc-1 (pancreatic cancer), and HT-29 (colon cancer) cells, the compound demonstrated promising results.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (nM) | Activity Level |

|---|---|---|

| A-549 | 47 | Moderate |

| MCF-7 | 58 | Moderate |

| Panc-1 | 54 | Moderate |

| HT-29 | 56 | Moderate |

The compound's mechanism of action appears to involve the inhibition of specific enzymes relevant to tumor growth, including potential interactions with epidermal growth factor receptors (EGFR) .

Herbicidal Activity

In agricultural contexts, this compound has been studied for its herbicidal properties. It acts as an inhibitor of Acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid biosynthesis in plants. The inhibition of ACCase leads to the disruption of essential fatty acid production, which is vital for plant growth and development .

The compound's biological activity can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound inhibits ACCase in plants, leading to herbicidal effects.

- Antitumor Mechanisms : It may inhibit EGFR and other pathways involved in cancer cell proliferation and survival.

Study on Antiproliferative Effects

A study focused on the synthesis and evaluation of several indole derivatives, including this compound, revealed significant antiproliferative effects across different cell lines. The study utilized the MTT assay to determine cell viability and found that the compound exhibited IC50 values ranging from 47 nM to 58 nM against various cancer types .

Investigating Herbicidal Activity

Another investigation assessed the herbicidal efficacy of the compound against common grass weeds. The results indicated that this compound effectively reduced weed biomass in treated plots compared to controls. This study highlights the potential agricultural applications of the compound in crop management strategies .

Q & A

Basic Questions

Q. What are the established synthetic routes for Methyl 1-(2-(2,4-dichlorophenoxy)propanoyl)-1H-indole-3-carboxylate, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via a two-step protocol:

Esterification : React 1H-indole-3-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester .

Acylation : Introduce the 2-(2,4-dichlorophenoxy)propanoyl group using a coupling agent (e.g., DCC/DMAP) in anhydrous dichloromethane .

- Characterization : Confirm intermediates via:

- NMR : Analyze and spectra for ester and acyl group signals (e.g., methyl ester at δ ~3.9 ppm, indole protons at δ ~7.0–8.5 ppm).

- HPLC : Monitor purity (>95%) with a C18 column and acetonitrile/water gradient .

Q. How can researchers validate the structural integrity of the final compound?

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and substituent positioning, as demonstrated for similar indole derivatives .

- FT-IR : Identify key functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for ester and amide groups) .

Advanced Research Questions

Q. How do structural modifications at the indole 3-carboxylate position influence biological activity?

- Methodology : Compare analogs with substitutions at different positions (e.g., 3-carboxylate vs. 5-carboxylate) using in vitro assays.

- Key Findings :

| Substituent Position | Bioactivity (IC₅₀) | Electron Distribution | Reference |

|---|---|---|---|

| 3-Carboxylate | 0.8 μM (Enzyme X) | High electron withdrawal | |

| 5-Carboxylate | 5.2 μM (Enzyme X) | Moderate electron density |

- Implications : The 3-carboxylate group enhances activity via electron-withdrawing effects, stabilizing ligand-target interactions .

Q. What experimental strategies resolve contradictions in solubility and bioactivity data?

- Approach :

- Solubility Optimization : Use co-solvents (e.g., DMSO/PEG 400) or salt formation to improve aqueous solubility without altering activity .

- Dose-Response Analysis : Perform kinetic solubility assays alongside cell-based assays to identify non-linear correlations .

- Case Study : A 20% PEG 400 formulation increased solubility by 15-fold while maintaining IC₅₀ values in cytotoxicity assays .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

- Protocol :

Docking Studies : Use AutoDock Vina to predict binding modes to biological targets (e.g., kinase domains).

MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories.

- Outcome : Derivatives with bulkier 2,4-dichlorophenoxy groups showed improved hydrophobic interactions in silico, validated by SPR binding assays (KD = 12 nM) .

Methodological Best Practices

Q. What are the optimal conditions for large-scale synthesis without compromising yield?

- Catalytic Optimization : Replace DCC with EDC·HCl to reduce side-product formation. Use catalytic DMAP (5 mol%) in THF at 0°C to achieve >85% yield .

- Purification : Employ flash chromatography (hexane/EtOAc 7:3) followed by recrystallization from ethanol .

Q. How can researchers mitigate degradation during biological assays?

- Stability Studies :

- pH Stability : The compound is stable at pH 6–8 (t₁/₂ > 24 hrs) but degrades rapidly at pH < 4 (t₁/₂ = 2 hrs) .

- Storage : Store lyophilized at -80°C under argon to prevent hydrolysis of the ester group .

Data Contradiction Analysis

Q. Why do some studies report conflicting IC₅₀ values for the same target?

- Root Causes :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24 vs. 48 hrs) .

- Compound Purity : Impurities >5% (e.g., unreacted acyl chloride) can artificially inflate IC₅₀ values .

- Resolution : Standardize assays using CLSI guidelines and validate purity via LC-MS before testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.